REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.Br[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=1.CC(C)([O-])C.[Na+]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[CH3:1][C:2]1[N:7]=[C:6]([NH:8][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5.6|
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Name
|
|
Quantity
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0.76 g
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Type
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reactant
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Smiles
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CC1=CC=CC(=N1)N
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC1=NC(=CC=C1)C
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Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The mixture was purged thoroughly with nitrogen and 0.14 g of tris(dibenzylideneacetone)d2-propanollladium (0)
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Type
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ADDITION
|
Details
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was added
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Type
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TEMPERATURE
|
Details
|
the mixture was heated to 80 C under nitrogen for 3 hours
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Duration
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3 h
|
Type
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TEMPERATURE
|
Details
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After cooling to 22 C
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Type
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CUSTOM
|
Details
|
quenching with 50 ml water
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Type
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EXTRACTION
|
Details
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the product was extracted twice with ethyl acetate
|
Type
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WASH
|
Details
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washed twice with water
|
Type
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FILTRATION
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Details
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After filtration and solvent removal
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Type
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DISSOLUTION
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Details
|
the product was dissolved in 50 ml tert-butyl methyl ether
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Type
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EXTRACTION
|
Details
|
extracted into 60 ml 1M hydrochloric acid
|
Type
|
ADDITION
|
Details
|
Methanol was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solids
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with tert-butyl methyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
removal of solvent
|
Type
|
CUSTOM
|
Details
|
an oil was obtained
|
Name
|
|
Type
|
|
Smiles
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CC1=CC=CC(=N1)NC1=NC(=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |